3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide
Description
Properties
CAS No. |
853356-26-0 |
|---|---|
Molecular Formula |
C16H10BrN3O3S |
Molecular Weight |
404.2 g/mol |
IUPAC Name |
(E)-3-(5-bromofuran-2-yl)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H10BrN3O3S/c1-22-10-2-4-13-12(7-10)19-16(24-13)20-15(21)9(8-18)6-11-3-5-14(17)23-11/h2-7H,1H3,(H,19,20,21)/b9-6+ |
InChI Key |
GBCIJWYSAMJQOM-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)/C(=C/C3=CC=C(O3)Br)/C#N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)C(=CC3=CC=C(O3)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide typically involves multi-step organic reactions One common approach is to start with the bromination of furan to obtain 5-bromofuran This intermediate is then reacted with cyanoacrylamide under specific conditions to form the desired acrylamide derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted furan derivatives
Scientific Research Applications
3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- Structure : Replaces the acrylamide backbone with a carboxamide group.
- Properties: Exhibits reduced conjugation and rigidity compared to the target compound. While it retains bromofuran and thiazole moieties, the absence of the cyanoacrylamide group limits its bioactivity profile .
- Applications : Primarily studied for material science applications due to its simpler synthesis .
(Z)-2-Cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide
- Structure: Features a fluorobenzyl-substituted thiazole and non-brominated furan.
- Bioactivity : Demonstrates moderate kinase inhibition but lower potency than the target compound, likely due to the absence of bromine’s electron-withdrawing effects .
Functional Analogues with Cyanoacrylamide Backbones
XCT790 (3-[4-(2,4-bis-trifluoromethylbenzyloxy)-3-methoxyphenyl]-2-cyano-N-(5-trifluoromethyl-[1,3,4]-thiadiazol-2-yl)-acrylamide)
- Structure : Contains trifluoromethyl groups on both the phenyl and thiadiazole rings.
- Bioactivity: A known estrogen-related receptor α (ERRα) inverse agonist, active at 5 µM . The target compound’s bromofuran and methoxybenzothiazole may confer distinct target selectivity, though direct comparative data are lacking.
2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4l)
- Structure : Substitutes bromofuran with a hydroxycoumarin group and uses a dihydrothiazole substituent.
- Bioactivity: Shows exceptional antifungal activity (MIC: 4–6 µM/mL) against fluconazole-resistant strains .
Analogues with Corrosion Inhibition Properties
ACR-2 (2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide)
- Structure : Lacks heterocyclic motifs (e.g., benzothiazole or bromofuran).
- Properties: Achieves 84.5% corrosion inhibition efficiency on copper at 20×10⁻⁵ M .
Comparative Data Table
Research Findings and Mechanistic Insights
- Benzothiazole vs. Thiadiazole: Compared to XCT790’s thiadiazole, the methoxybenzothiazole in the target compound may offer better π-π stacking with aromatic amino acids in enzymatic pockets .
- Antifungal Activity : While compound 4l’s hydroxycoumarin group aids in membrane disruption, the target compound’s bromofuran could provide analogous hydrophobic interactions with fungal cell walls .
Biological Activity
3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H10BrN3O3S
- Molecular Weight : 404.2 g/mol
- IUPAC Name : (E)-3-(5-bromofuran-2-yl)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide
- CAS Number : 853356-26-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and molecular targets can vary depending on the biological context and application of the compound.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis in these cells, potentially through the activation of caspase pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of bacterial strains. Studies suggest that it disrupts bacterial cell wall synthesis, leading to cell lysis. This makes it a candidate for further development as an antibacterial agent.
Enzyme Inhibition
Another notable aspect of its biological activity is the inhibition of specific enzymes involved in metabolic pathways. For instance, it has been observed to inhibit certain kinases that play a role in cancer progression, which could be leveraged for therapeutic purposes.
Case Studies
| Study | Findings |
|---|---|
| In vitro Anticancer Study | Demonstrated significant cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range. |
| Antimicrobial Efficacy | Showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Enzyme Inhibition Assay | Inhibited specific kinases with IC50 values indicating potential for therapeutic applications in cancer treatment. |
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique structural components that enhance its biological activities:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide | Lacks bromofuran moiety | Lower anticancer activity |
| 3-(5-Bromofuran-2-yl)-2-cyanoacrylamide | Lacks benzo[d]thiazol group | Reduced enzyme inhibition |
| N-(5-Methoxybenzo[d]thiazol-2-yl)acrylamide | Lacks both bromofuran and cyano groups | Minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
